![molecular formula C15H14 B075713 [(1S,2S)-2-phenylcyclopropyl]benzene CAS No. 1138-47-2](/img/structure/B75713.png)
[(1S,2S)-2-phenylcyclopropyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S)-2-phenylcyclopropyl]benzene is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclopropanation of Styrene Derivatives: : One common method involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, yielding the desired cyclopropylbenzene derivative.
-
Grignard Reaction: : Another approach involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by a Friedel-Crafts alkylation to introduce the second phenyl group.
Industrial Production Methods
Industrial production of [(1S,2S)-2-phenylcyclopropyl]benzene may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
化学反応の分析
Types of Reactions
-
Oxidation: : [(1S,2S)-2-phenylcyclopropyl]benzene can undergo oxidation reactions to form cyclopropyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of cyclopropyl alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the introduction of various functional groups such as nitro, halogen, or alkyl groups. Reagents like nitric acid, halogens, and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols, cyclopropyl alkanes.
Substitution: Nitro-substituted, halogen-substituted, and alkyl-substituted derivatives.
科学的研究の応用
Chemistry
[(1S,2S)-2-phenylcyclopropyl]benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its rigid and well-defined structure.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which [(1S,2S)-2-phenylcyclopropyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid cyclopropane ring can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Cyclopropylbenzene: Lacks the additional phenyl group, resulting in different chemical and physical properties.
Diphenylcyclopropane: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Uniqueness
[(1S,2S)-2-phenylcyclopropyl]benzene is unique due to its specific stereochemistry and the presence of two phenyl groups. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
1138-47-2 |
|---|---|
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC名 |
[(1R,2R)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChIキー |
ZSIYTDQNAOYUNE-GJZGRUSLSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
| 29881-14-9 1138-47-2 |
|
同義語 |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


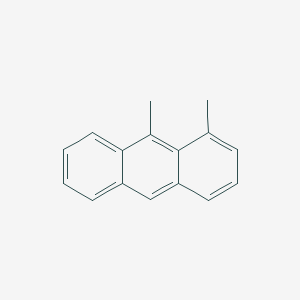
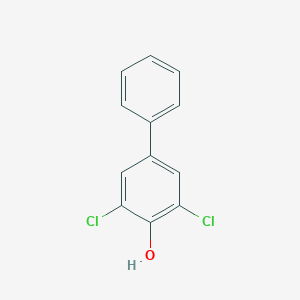
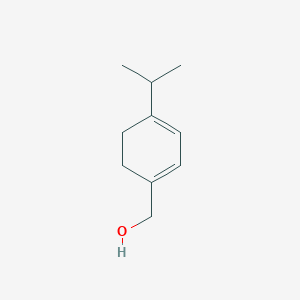
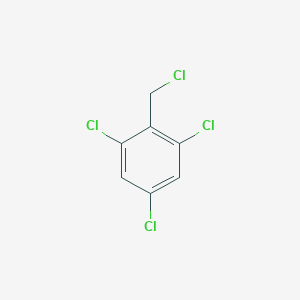
![S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate](/img/structure/B75637.png)
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
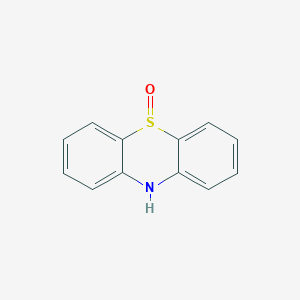
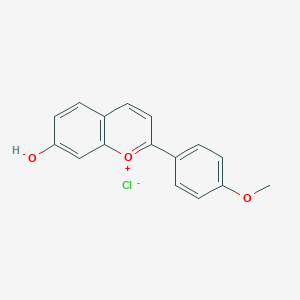
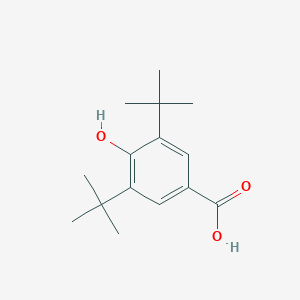
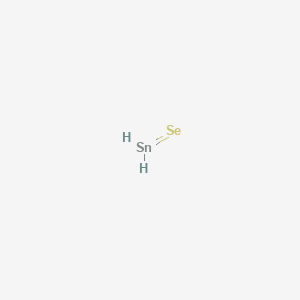
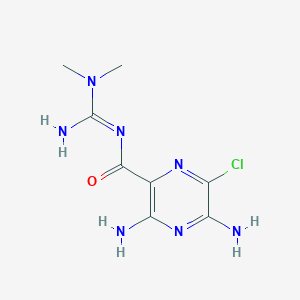
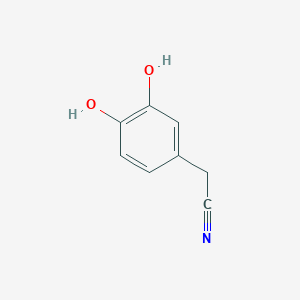
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
